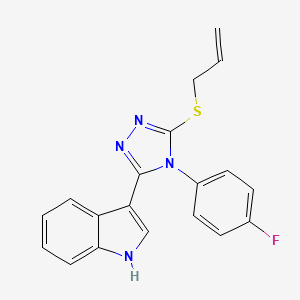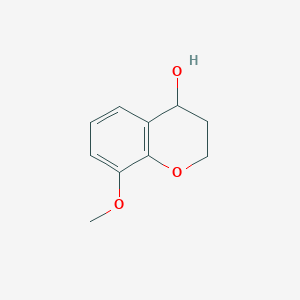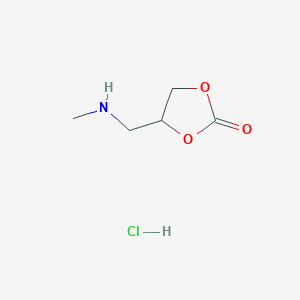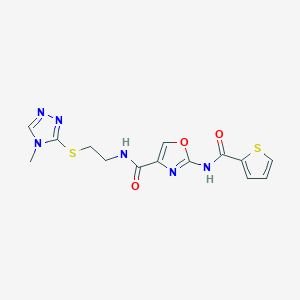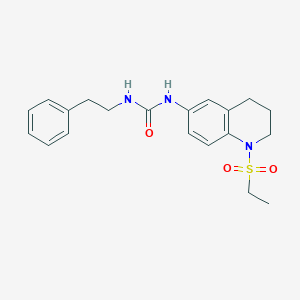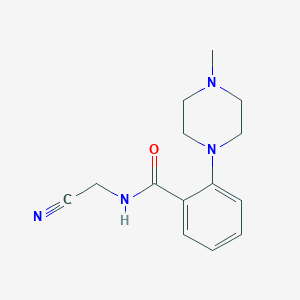
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and is known for its unique chemical structure.
Mechanism Of Action
The mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical And Physiological Effects
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been shown to have a significant impact on various biochemical and physiological processes. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has also been shown to induce DNA damage, which can lead to cell death.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide in lab experiments is its potent cytotoxic activity against cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide and its potential therapeutic applications in other diseases.
In conclusion, N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is a unique chemical compound that has shown promising results in the field of medicinal chemistry. Its potential use as an anticancer agent has been extensively studied, and there are several future directions for research on the compound. However, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde. The resulting product is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with cyanomethyl chloride to yield N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide.
Scientific Research Applications
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. One of the primary areas of research has been its use as an anticancer agent. Studies have shown that N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-8-10-18(11-9-17)13-5-3-2-4-12(13)14(19)16-7-6-15/h2-5H,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKCUMQBQHXJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)
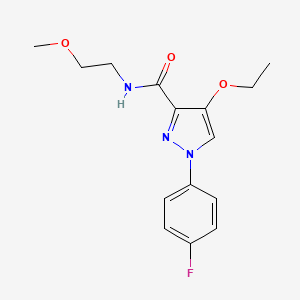

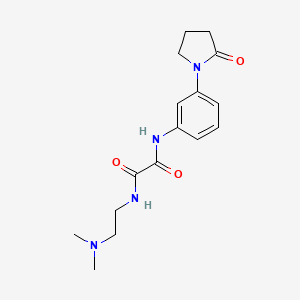
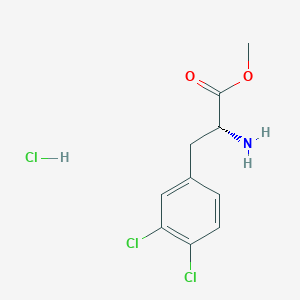
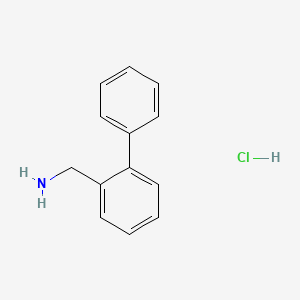
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
